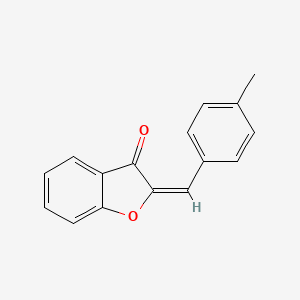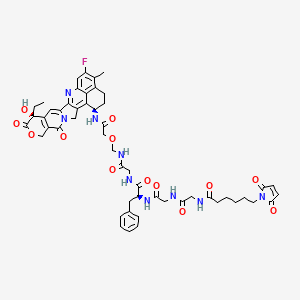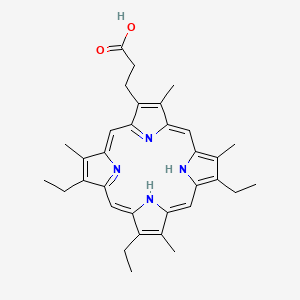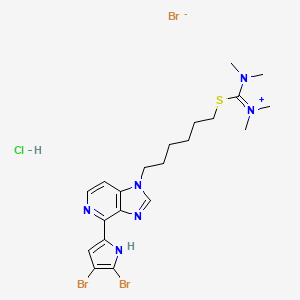
Sirt6-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirt6-IN-3, also known as compound 8a, is a selective inhibitor of Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD±dependent deacetylases. SIRT6 plays a crucial role in various biological processes, including DNA repair, metabolism, and inflammation. This compound has shown potential in impeding the proliferation of pancreatic ductal adenocarcinoma cells and enhancing the responsiveness of cancer cells to gemcitabine by obstructing the DNA damage repair pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sirt6-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce specific substituents that enhance its inhibitory activity against SIRT6. Detailed synthetic routes and reaction conditions are typically optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated synthesis and purification systems can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Sirt6-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: this compound can participate in substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms of the compound with different properties .
Applications De Recherche Scientifique
Sirt6-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical and structural properties of SIRT6.
Biology: Investigated for its role in regulating cellular processes such as DNA repair, metabolism, and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
Sirt6-IN-3 exerts its effects by selectively inhibiting the deacetylase activity of SIRT6. This inhibition disrupts the normal function of SIRT6 in regulating chromatin remodeling, DNA repair, and metabolic processes. The compound binds to the active site of SIRT6, preventing it from interacting with its natural substrates. This leads to the accumulation of acetylated proteins and altered gene expression, ultimately affecting cellular functions and pathways involved in disease progression .
Comparaison Avec Des Composés Similaires
Sirt6-IN-3 is unique compared to other SIRT6 inhibitors due to its high selectivity and potency. Similar compounds include:
Quercetin: A natural flavonoid that also inhibits SIRT6 but with lower specificity.
Scutellarin: Another natural compound with inhibitory activity against SIRT6.
Compound 9: A synthetic inhibitor with a similar binding mode to SIRT6
These compounds share structural similarities with this compound but differ in their binding affinities, specificities, and biological effects. This compound’s unique structure and high selectivity make it a valuable tool for studying SIRT6 and developing targeted therapies.
Propriétés
Formule moléculaire |
C21H30Br3ClN6S |
|---|---|
Poids moléculaire |
673.7 g/mol |
Nom IUPAC |
[6-[4-(4,5-dibromo-1H-pyrrol-2-yl)imidazo[4,5-c]pyridin-1-yl]hexylsulfanyl-(dimethylamino)methylidene]-dimethylazanium;bromide;hydrochloride |
InChI |
InChI=1S/C21H29Br2N6S.BrH.ClH/c1-27(2)21(28(3)4)30-12-8-6-5-7-11-29-14-25-19-17(29)9-10-24-18(19)16-13-15(22)20(23)26-16;;/h9-10,13-14,26H,5-8,11-12H2,1-4H3;2*1H/q+1;;/p-1 |
Clé InChI |
JGXUMUHLFCAFIT-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=[N+](C)C)SCCCCCCN1C=NC2=C1C=CN=C2C3=CC(=C(N3)Br)Br.Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


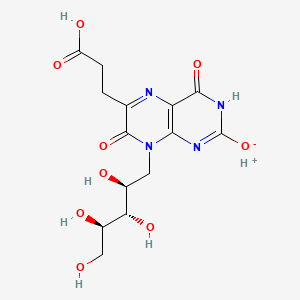

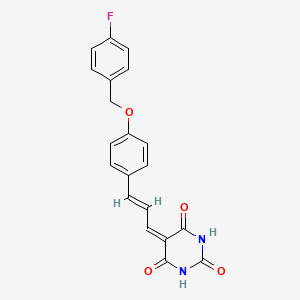
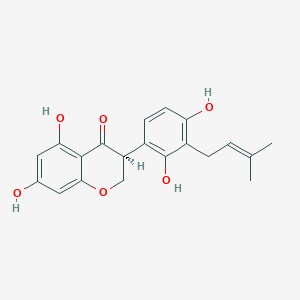
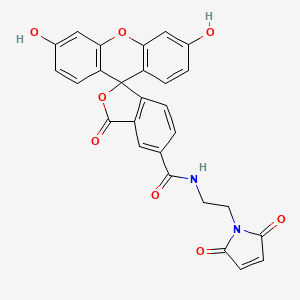
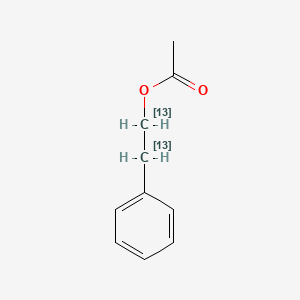

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)

